Z-D-Nva-OH

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSJDRLWFFAWSFP-LLVKDONJSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Structure and Application of Z-D-Nva-OH

Abstract

This technical guide provides a comprehensive overview of N-α-Benzyloxycarbonyl-D-norvaline (Z-D-Nva-OH), a crucial amino acid derivative for researchers and professionals in drug development and peptide chemistry. The document elucidates the molecule's structural characteristics, the strategic importance of the benzyloxycarbonyl (Z) protecting group, and its applications as both a building block in peptide synthesis and a competitive inhibitor of the arginase enzyme. Detailed, field-proven protocols for its use in Solid-Phase Peptide Synthesis (SPPS) and arginase inhibition assays are presented, underpinned by mechanistic insights and validated by authoritative references. This guide is intended to serve as a practical resource, bridging theoretical knowledge with actionable experimental design.

Introduction: The Significance of Modified Amino Acids in Modern Research

The landscape of therapeutic and research chemistry is increasingly reliant on the use of non-proteinogenic, or modified, amino acids. These unique building blocks, such as this compound, offer strategic advantages over their naturally occurring counterparts. The incorporation of D-amino acids can confer resistance to proteolytic degradation, a critical factor in enhancing the in vivo stability and bioavailability of peptide-based therapeutics. Furthermore, the addition of protecting groups to reactive moieties is a cornerstone of controlled chemical synthesis, preventing undesired side reactions and ensuring the precise assembly of complex molecules.

This compound, a derivative of D-norvaline, exemplifies these principles. It features a benzyloxycarbonyl (Z or Cbz) group attached to the alpha-amino group, which enhances its stability and solubility, making it a valuable reagent in peptide synthesis.[1] Beyond its role as a structural component, the norvaline moiety itself exhibits bioactivity as a competitive inhibitor of arginase, an enzyme implicated in various pathological conditions, including cardiovascular and neurodegenerative diseases.[1] This dual functionality makes this compound a compound of significant interest for a broad spectrum of scientific inquiry.

Molecular Structure and Physicochemical Properties

This compound is characterized by a D-norvaline core, which is a straight-chain amino acid with a five-carbon backbone. The key modification is the presence of a benzyloxycarbonyl (Z) group protecting the α-amino group.

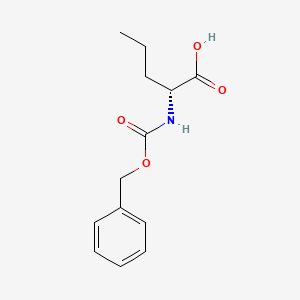

Structural Representation

The two-dimensional and three-dimensional structures of this compound are depicted below, illustrating the spatial arrangement of its constituent atoms.

Caption: 3D schematic of this compound functional groups.

Physicochemical Data

A summary of the key physicochemical properties of this compound is provided in the table below for quick reference.

| Property | Value | Reference |

| IUPAC Name | (2R)-2-[(benzyloxy)carbonylamino]pentanoic acid | |

| Synonyms | Z-D-norvaline, Cbz-D-norvaline, Z-D-2-aminovaleric acid | [1] |

| CAS Number | 42918-89-8 | [1] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White powder | [1] |

| Melting Point | 87-94 °C | [1] |

| Optical Rotation | +4.4 ± 1° (c=1.188% in acetone) | [1] |

| Purity | ≥ 99% | [1] |

| Storage | 0-8 °C | [1] |

Spectroscopic Data

While a dedicated, publicly available spectrum for this compound is not readily accessible, the expected spectroscopic features can be inferred from the spectra of its parent compound, D-norvaline, and the known signals of the benzyloxycarbonyl group.

¹H NMR of D-Norvaline (400 MHz, D₂O):

-

δ 3.74 (t): 1H, α-proton (CH)

-

δ 1.87-1.78 (m): 2H, β-protons (CH₂)

-

δ 1.45-1.34 (m): 2H, γ-protons (CH₂)

-

δ 0.95 (t): 3H, δ-protons (CH₃) [2] Expected ¹H NMR Features for this compound: The addition of the Z-group would introduce signals corresponding to the benzyl protons, typically observed as a multiplet around δ 7.3 (s, 5H) for the aromatic ring and a singlet around δ 5.1 (s, 2H) for the benzylic CH₂. The other signals would experience slight shifts due to the change in the electronic environment.

¹³C NMR of D-Norvaline (22.53 MHz, D₂O):

-

δ 176.9: Carbonyl carbon (COOH)

-

δ 56.4: α-carbon

-

δ 33.2: β-carbon

-

δ 19.1: γ-carbon

-

δ 13.2: δ-carbon [2] Expected ¹³C NMR Features for this compound: The Z-group would add signals for the aromatic carbons (typically in the δ 127-136 range), the benzylic carbon (around δ 67 ), and the urethane carbonyl (around δ 156 ).

Mass Spectrometry: In electron ionization mass spectrometry, the parent D-norvaline shows a top peak at m/z 72. [2]For this compound, fragmentation would likely involve the loss of the benzyl group (m/z 91) or the entire benzyloxycarbonyl group. The molecular ion peak would be expected at m/z 251.

Role in Peptide Synthesis: The Benzyloxycarbonyl (Z) Protecting Group

The benzyloxycarbonyl (Z or Cbz) group is a classical and robust amine protecting group, pivotal in both solution-phase and, to a lesser extent, solid-phase peptide synthesis. [3]Its primary function is to temporarily block the reactivity of the α-amino group of an amino acid, thereby preventing self-polymerization and ensuring that peptide bond formation occurs in a controlled, sequential manner. [3]

Mechanism of Protection and Deprotection

The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. Its removal, or deprotection, is a critical step in the iterative process of peptide chain elongation. The stability of the Z-group to moderately acidic and basic conditions allows for the use of orthogonal protecting group strategies.

The most common method for Z-group cleavage is catalytic hydrogenolysis . This mild and efficient technique involves the use of a palladium catalyst (typically 10% Pd on carbon) and a hydrogen source to cleave the benzyl C-O bond, liberating the free amine, toluene, and carbon dioxide.

Caption: Workflow of Cbz deprotection via catalytic hydrogenolysis.

An alternative to using hydrogen gas, which can be hazardous, is catalytic transfer hydrogenation . [4]This method employs a hydrogen donor, such as ammonium formate or formic acid, in the presence of the Pd/C catalyst to achieve the same deprotection. [4][5]

Experimental Protocol: Incorporation of this compound in Fmoc-Based SPPS

While the Z-group is more traditionally associated with Boc-based SPPS, it can be strategically incorporated as the final N-terminal residue in an Fmoc/tBu-based synthesis. The Z-group is stable to the piperidine used for Fmoc deprotection and the trifluoroacetic acid (TFA) cocktail used for final cleavage from most resins (like Wang or Rink amide), allowing for the synthesis of an N-terminally Z-protected peptide. [6] Objective: To synthesize a peptide with an N-terminal this compound residue using manual Fmoc-based SPPS.

Materials:

-

Fmoc-Rink Amide resin

-

Fmoc-protected amino acids

-

This compound

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Oxyma Pure or Hydroxybenzotriazole (HOBt)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Piperidine

-

Dichloromethane (DCM)

-

Diisopropylethylamine (DIEA)

-

Cleavage Cocktail (e.g., 95% TFA, 2.5% Triisopropylsilane (TIS), 2.5% H₂O)

-

Cold diethyl ether

-

SPPS reaction vessel

Procedure:

-

Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for at least 30 minutes in the reaction vessel. [7]2. Fmoc Deprotection (First Amino Acid):

-

Drain the DMF.

-

Add 20% piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain and repeat the 20% piperidine treatment for 15 minutes.

-

Wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Coupling (Iterative Cycles for Fmoc-amino acids):

-

In a separate vial, dissolve the Fmoc-amino acid (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Allow to pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate for 1-2 hours.

-

Monitor coupling completion with a Kaiser test.

-

Wash the resin with DMF (3-5 times).

-

Repeat steps 2 and 3 for each subsequent Fmoc-amino acid in the sequence.

-

-

Coupling of the N-terminal this compound:

-

After the final Fmoc deprotection, wash the resin thoroughly with DMF.

-

In a separate vial, dissolve this compound (3 eq.), DIC (3 eq.), and Oxyma Pure (3 eq.) in DMF.

-

Allow to pre-activate for 5-10 minutes.

-

Add the activated this compound solution to the resin.

-

Agitate for 2-4 hours, monitoring for completion.

-

Wash the resin with DMF (3-5 times) and then with DCM (3-5 times).

-

-

Peptide Cleavage and Deprotection:

-

Dry the resin under a stream of nitrogen.

-

Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.

-

Filter the cleavage solution into a collection tube.

-

Wash the resin with a small amount of fresh cleavage cocktail.

-

Precipitate the crude peptide by adding the combined filtrate to a centrifuge tube containing cold diethyl ether.

-

Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the peptide pellet under vacuum.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Bioactivity: this compound as an Arginase Inhibitor

Beyond its structural role in peptide synthesis, the norvaline component of this compound is a known competitive inhibitor of arginase. [1]Arginase is a manganese-dependent metalloenzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea. [8][9]This is a critical step in the urea cycle, but arginase is also expressed in non-hepatic tissues where it can regulate the bioavailability of L-arginine.

Mechanism of Arginase Inhibition

Arginase and Nitric Oxide Synthase (NOS) share a common substrate: L-arginine. In various pathological states, the upregulation of arginase can deplete the local pool of L-arginine, thereby limiting its availability for NOS and impairing the production of nitric oxide (NO). [9]NO is a critical signaling molecule involved in vasodilation, neurotransmission, and immune responses. By competitively inhibiting arginase, norvaline and its derivatives can increase the bioavailability of L-arginine for NOS, thus promoting NO synthesis.

The active site of arginase contains a binuclear manganese cluster that is essential for catalysis. [9][10]This cluster activates a water molecule, which then acts as a nucleophile to attack the guanidinium carbon of L-arginine. [8][11]Norvaline, being a structural analog of ornithine (one of the products), can bind to the active site and interfere with the binding of L-arginine, thus inhibiting the enzymatic reaction.

Caption: Mechanism of arginase inhibition by this compound.

Experimental Protocol: Arginase Inhibition Assay

This protocol describes a colorimetric assay to screen for arginase inhibition by measuring the amount of urea produced.

Objective: To determine the inhibitory potential (IC₅₀) of this compound on purified arginase.

Materials:

-

Purified Arginase I (e.g., from bovine liver)

-

This compound (and other test inhibitors)

-

Arginine Buffer (e.g., 50 mM, pH 9.5)

-

MnCl₂ Solution (e.g., 10 mM)

-

L-arginine solution (substrate)

-

Urea Colorimetric Reagent Kit (containing reagents that react with urea to produce a colored product)

-

96-well microplate

-

Plate reader

Procedure:

-

Enzyme Activation: In a microcentrifuge tube, pre-activate the arginase by incubating it with the MnCl₂ solution in a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.5) for 10-15 minutes at 37 °C. [12]2. Preparation of Assay Plate:

-

Add buffer to all wells.

-

Add the activated arginase solution to all wells except the "blank" (no enzyme) wells.

-

Add various concentrations of this compound (dissolved in a suitable solvent) to the "inhibitor" wells.

-

Add only the solvent to the "control" (100% activity) wells.

-

-

Pre-incubation: Incubate the plate for 15 minutes at 25 °C to allow the inhibitor to bind to the enzyme. [13]4. Initiation of Reaction:

-

Add the L-arginine substrate solution to all wells to start the reaction.

-

Incubate the plate at 37 °C for a defined period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range. [12]5. Termination of Reaction and Color Development:

-

Stop the reaction by adding the first reagent from the urea detection kit (this is often an acidic solution).

-

Add the color-forming reagents as per the kit manufacturer's instructions. This typically involves heating the plate. [14]6. Data Acquisition: Measure the absorbance at the specified wavelength (e.g., 430 nm or 550 nm) using a microplate reader. [12][13]7. Data Analysis:

-

Subtract the absorbance of the blank wells from all other readings.

-

Calculate the percent inhibition for each concentration of this compound relative to the control (100% activity) wells.

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Conclusion

This compound is a multifaceted molecule with significant utility in both synthetic chemistry and biochemical research. Its structure, defined by the D-norvaline core and the N-terminal benzyloxycarbonyl protecting group, makes it an excellent tool for the construction of proteolytically stable peptides. The well-established methods for the cleavage of the Z-group allow for its strategic use in complex synthetic pathways. Concurrently, its inherent ability to inhibit arginase provides a valuable pharmacological tool for investigating cellular signaling pathways dependent on L-arginine metabolism. The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this compound in their experimental endeavors, fostering advancements in peptide-based therapeutics and our understanding of enzymatic regulation.

References

- Ash, D. E., & Cox, J. D. (2000). Structure and function of arginases. Journal of Nutrition, 130(2S Suppl), 420S–424S.

- Bertho, A., et al. (2020). Arginase Structure and Inhibition: Catalytic Site Plasticity Reveals New Modulation Possibilities. Journal of Medicinal Chemistry, 63(23), 14249–14264.

- BenchChem. (2025). Application Notes and Protocols for the Removal of the Cbz Protecting Group. BenchChem Scientific.

- Bieg, T., & Szeja, W. (1985).

- Ash, D. E. (2004). Structure and Function of Arginases.

- Caldwell, R. B., et al. (2018). Arginase: an old enzyme with new tricks. Trends in Pharmacological Sciences, 39(10), 875-888.

- Cama, E., et al. (2003). Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response. Biochemistry, 42(28), 8445–8451.

- Various Authors. (2018). Best Pd/C catalyst for N-CBZ deprotection, its state and regeneration?

- BenchChem. (2025). Application Note: A Robust Protocol for the Catalytic Hydrogenolysis of Cbz-Protected Amines. BenchChem Scientific.

- Paegel, B. M., et al. (2022). On‐DNA Transfer Hydrogenolysis and Hydrogenation for the Synthesis of DNA‐Encoded Chemical Libraries.

- Coin, I., et al. (2007). Introduction to Peptide Synthesis. Current Protocols in Protein Science, Chapter 18, Unit 18.1.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 439575, D-Norvaline. PubChem.

- Various Authors. (2023). How to synthesize N-Cbz-protected peptide by Fmoc/tBu-SPPS?

- University of Münster. (n.d.). Amino acids. Medizinische Fakultät Münster.

- Sigma-Aldrich. (n.d.). Arginase Inhibitor Screening Kit (MAK328) - Technical Bulletin.

- ChemicalBook. (n.d.). D(-)-Norvaline(2013-12-9) 13C NMR spectrum.

- ChemicalBook. (n.d.). D(-)-Norvaline(2013-12-9) 1H NMR spectrum.

- Chem-Impex. (n.d.). Z-D-norvaline.

- The Metabolomics Innovation Centre. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0013716).

- Belvisi, L., et al. (2014). Methods and protocols of modern solid phase peptide synthesis. Journal of Peptide Science, 20(6), 361-378.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- BOC Sciences. (n.d.). Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol.

- Novus Biologicals. (n.d.). Arginase Assay Kit.

- Natural Products Magnetic Resonance Database. (n.d.). 13C NMR Spectrum (1D, 101 MHz, D2O, predicted) (NP0000084).

- ChemicalBook. (n.d.). This compound | 42918-89-8.

- Al-Gubory, K. H., et al. (2021). A synthetic peptide as an allosteric inhibitor of human arginase I and II. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 776-782.

- Demougeot, C., et al. (2016). Investigation of Mammal Arginase Inhibitory Properties of Natural Ubiquitous Polyphenols by Using an Optimized Colorimetric Microplate Assay. Planta Medica, 82(16), 1369-1375.

- The Metabolomics Innovation Centre. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, experimental) (HMDB0013716).

- ChemicalBook. (n.d.). DL-Norvaline(760-78-1) 1H NMR spectrum.

- BenchChem. (n.d.). This compound | 42918-89-8.

- Angene International Limited. (2025). This compound|CAS 42918-89-8.

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 824, DL-norvaline. PubChem.

- Various Authors. (2015). Arginase inhibitory activity of several natural polyphenols using a novel in vitro test on purified bovine arginase.

- National Institute of Standards and Technology. (n.d.). DL-Norvaline. In NIST Chemistry WebBook.

- National Institute of Standards and Technology. (n.d.). DL-Norvaline. In NIST Chemistry WebBook.

- Aapptec Peptides. (n.d.). Fmoc-D-Nva-OH [144701-24-6].

- ChemicalBook. (n.d.). This compound.

- Santa Cruz Biotechnology. (n.d.). Z-L-Nva-OH | CAS 21691-44-1.

- Sigma-Aldrich. (n.d.). Fmoc-Nva-OH = 98.0 HPLC 135112-28-6.

- Aapptec Peptides. (n.d.). Fmoc-Nva-OH, N-Fmoc-L-norvaline; CAS 135112-28-6.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. D-Norvaline | C5H11NO2 | CID 439575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]

- 6. researchgate.net [researchgate.net]

- 7. chemistry.du.ac.in [chemistry.du.ac.in]

- 8. researchgate.net [researchgate.net]

- 9. Arginase: an old enzyme with new tricks - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Crystal structure of human arginase I at 1.29-Å resolution and exploration of inhibition in the immune response - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure and function of arginases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. thieme-connect.com [thieme-connect.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. A synthetic peptide as an allosteric inhibitor of human arginase I and II - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Chemical Properties and Characteristics of Z-D-Nva-OH

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling the Potential of a Unique Amino Acid Derivative

In the landscape of peptide synthesis and drug discovery, the strategic selection of building blocks is paramount to achieving desired biological activity and physicochemical properties. Among the vast arsenal of non-proteinogenic amino acids, Z-D-Nva-OH, or N-Benzyloxycarbonyl-D-norvaline, emerges as a compound of significant interest. Its unique structural features, conferred by the D-configuration of the norvaline backbone and the presence of the benzyloxycarbonyl (Z) protecting group, render it a valuable tool in various research applications. This guide, compiled from the perspective of a Senior Application Scientist, aims to provide a comprehensive technical overview of this compound, delving into its core chemical properties, synthesis, and applications, with a particular focus on its role as an enzyme inhibitor. Our objective is to equip researchers with the foundational knowledge and practical insights necessary to effectively harness the potential of this versatile molecule.

Physicochemical Properties of this compound: A Quantitative Overview

A thorough understanding of a compound's physicochemical properties is the bedrock of its successful application in research and development. The benzyloxycarbonyl group in this compound not only serves as a protecting group in peptide synthesis but also significantly influences its solubility and stability[1]. The D-configuration of the norvaline residue can impart enhanced stability against enzymatic degradation in biological systems.

| Property | Value | Source(s) |

| Chemical Name | N-Benzyloxycarbonyl-D-norvaline | [1] |

| Synonyms | Z-D-2-aminovaleric acid, this compound | [1] |

| CAS Number | 42918-89-8 | [1] |

| Molecular Formula | C13H17NO4 | [1] |

| Molecular Weight | 251.28 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 87-94 °C | [1] |

| Optical Rotation | +4.4 ± 1º (c=1.188% in acetone) | [1] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [2] |

| Storage | 0-8°C, desiccated | [1] |

Expert Insight: The reported melting point range suggests that the purity of commercially available this compound may vary. It is imperative for researchers to verify the purity of their material using appropriate analytical techniques, as outlined in Section 4, prior to its use in sensitive applications. The solubility in a range of organic solvents facilitates its use in various reaction conditions, particularly in peptide synthesis.

Synthesis and Purification of this compound: A Step-by-Step Protocol

The synthesis of this compound involves the protection of the amino group of D-norvaline with a benzyloxycarbonyl (Z) group. This is a standard procedure in peptide chemistry, typically achieved by reacting the amino acid with benzyl chloroformate under basic conditions[3][4]. The following protocol is a representative method for the synthesis and purification of this compound.

Synthesis Protocol: Z-protection of D-norvaline

Materials:

-

D-norvaline

-

Sodium carbonate (Na2CO3)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

Hydrochloric acid (HCl), 1M

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na2SO4)

-

Deionized water

-

Ice bath

Procedure:

-

Dissolution: In a flask equipped with a magnetic stirrer, dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents) with cooling in an ice bath. The basic conditions deprotonate the amino group, making it nucleophilic.

-

Addition of Benzyl Chloroformate: While vigorously stirring the solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C. The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate and other non-polar impurities.

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. This step protonates the carboxylate group, making the product less water-soluble and facilitating its extraction into an organic solvent.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with brine. The brine wash helps to remove any remaining water from the organic phase.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

Purification Protocol: Recrystallization

Materials:

-

Crude this compound

-

Ethyl acetate

-

Hexane

Procedure:

-

Dissolution: Dissolve the crude this compound in a minimal amount of hot ethyl acetate.

-

Crystallization: Slowly add hexane to the hot solution until it becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to facilitate complete crystallization.

-

Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold ethyl acetate/hexane mixture, and dry under vacuum.

Synthesis and Purification Workflow

Caption: Workflow for the synthesis and purification of this compound.

Applications in Research and Drug Development

This compound is a versatile molecule with applications spanning peptide chemistry and enzyme inhibition studies.

Building Block in Peptide Synthesis

The primary application of this compound is as a protected amino acid in peptide synthesis[1]. The Z-group provides robust protection of the α-amino group, preventing its participation in unwanted side reactions during peptide bond formation. The D-configuration is often incorporated into peptide sequences to increase their resistance to proteolytic degradation, thereby enhancing their in vivo half-life.

Expert Insight: While the Z-group is effective, its removal typically requires hydrogenolysis, which may not be compatible with all peptide sequences, particularly those containing sulfur atoms or other reducible functional groups. In such cases, alternative protecting groups like Fmoc or Boc may be more suitable.

Arginase Inhibition

A significant body of research has highlighted the role of norvaline derivatives as inhibitors of arginase, an enzyme that catalyzes the hydrolysis of L-arginine to L-ornithine and urea[5]. By competing with the endogenous substrate L-arginine, arginase inhibitors can increase the bioavailability of L-arginine for nitric oxide synthase (NOS), leading to enhanced production of nitric oxide (NO). This mechanism is of therapeutic interest in conditions associated with endothelial dysfunction, such as hypertension and atherosclerosis[6]. L-norvaline has been shown to be a non-selective inhibitor of arginase[5].

Mechanism of Arginase Inhibition:

Caption: this compound as a competitive inhibitor of arginase, increasing L-arginine availability for NO synthesis.

Potential as a Caspase Inhibitor

The benzyloxycarbonyl (Z) group is a common feature in many commercially available caspase inhibitors, such as Z-VAD-FMK[7]. Caspases are a family of cysteine proteases that play a critical role in apoptosis (programmed cell death). The Z-group in these inhibitors typically occupies the S4 pocket of the caspase active site. While direct evidence for this compound as a caspase inhibitor is not yet prominent in the literature, its structural similarity to known caspase inhibitors suggests it may possess inhibitory activity. This presents an intriguing avenue for future research, particularly in the context of apoptosis-related diseases.

Experimental Protocol: Arginase Inhibition Assay

This protocol provides a general framework for assessing the arginase inhibitory activity of this compound.

Materials:

-

Arginase enzyme (e.g., from bovine liver)

-

L-arginine solution

-

Urea assay kit

-

This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplate

-

Microplate reader

Procedure:

-

Reagent Preparation: Prepare working solutions of arginase, L-arginine, and a series of dilutions of this compound in the assay buffer.

-

Assay Setup: In a 96-well microplate, add the assay buffer, this compound (or vehicle control), and the arginase enzyme solution to each well.

-

Pre-incubation: Pre-incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow the inhibitor to interact with the enzyme.

-

Initiation of Reaction: Add the L-arginine solution to each well to start the enzymatic reaction.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction according to the urea assay kit instructions (e.g., by adding an acidic solution).

-

Urea Quantification: Measure the amount of urea produced using the urea assay kit and a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Analytical Characterization of this compound

Rigorous analytical characterization is essential to confirm the identity and purity of this compound. The following are standard techniques and protocols for its analysis.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)

HPLC-MS is a powerful technique for assessing the purity of this compound and confirming its molecular weight.

Protocol:

-

HPLC System: A standard reverse-phase HPLC system.

-

Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over 20 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (for the Z-group) and mass spectrometry.

-

Mass Spectrometer: An electrospray ionization (ESI) source in positive ion mode.

-

Expected m/z: 252.1 [M+H]+.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for confirming the chemical structure of this compound.

Sample Preparation:

-

Dissolve 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Add a small amount of tetramethylsilane (TMS) as an internal standard.

Expected ¹H NMR Spectral Features (in CDCl₃):

-

~7.3 ppm: A multiplet corresponding to the aromatic protons of the benzyl group.

-

~5.1 ppm: A singlet corresponding to the benzylic protons (-CH₂-).

-

~4.4 ppm: A multiplet corresponding to the α-proton of the norvaline residue.

-

~1.2-1.8 ppm: Multiplets corresponding to the β and γ-protons of the norvaline side chain.

-

~0.9 ppm: A triplet corresponding to the methyl protons of the norvaline side chain.

-

A broad singlet for the carboxylic acid proton.

Expected ¹³C NMR Spectral Features (in CDCl₃):

-

~175-180 ppm: Carboxylic acid carbon.

-

~156 ppm: Urethane carbonyl carbon.

-

~127-136 ppm: Aromatic carbons.

-

~67 ppm: Benzylic carbon.

-

~55 ppm: α-carbon of the norvaline residue.

-

~13-35 ppm: Side chain carbons of the norvaline residue.

Analytical Workflow

Caption: A typical analytical workflow for the characterization of this compound.

Conclusion and Future Directions

This compound stands as a valuable and multifaceted tool for researchers in peptide chemistry and drug discovery. Its well-defined physicochemical properties, coupled with established synthetic routes, make it an accessible building block for the creation of novel peptides with enhanced stability. The established role of its parent amino acid, norvaline, as an arginase inhibitor opens up exciting avenues for its application in cardiovascular and neurodegenerative disease research. Furthermore, the structural similarities to known caspase inhibitors suggest a yet-to-be-explored potential in the field of apoptosis research.

Future investigations should focus on quantifying its solubility in a broader range of solvents, performing detailed stability studies, and exploring its inhibitory activity against a panel of caspases. Such data will undoubtedly further solidify the position of this compound as a key molecule in the researcher's toolkit.

References

-

Chem-Impex. Z-D-norvaline. [Link]

-

Creative Bioarray. Caspase Activity Assay. [Link]

- Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, 4th ed. Synthesis of Peptides and Peptidomimetics.

-

MDPI. Methods and protocols of modern solid phase peptide synthesis. [Link]

-

Organic Chemistry Portal. Benzyl Chloroformate - Cbz-Cl. [Link]

-

UCI Department of Chemistry. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

-

Luxembourg Bio Technologies. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. [Link]

-

Wikipedia. Benzyl chloroformate. [Link]

-

Stack Exchange. Synthesise the CBZ derivative of glycine from glycine and benzyl chloroformate. [Link]

-

ResearchGate. How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. [Link]

-

PubMed. Cytotoxicity and mitochondrial dysfunction caused by the dietary supplement l-norvaline. [Link]

-

PubMed. L-Norvaline, a new therapeutic agent against Alzheimer's disease. [Link]

-

ResearchGate. Solubilities of Norvaline in Water and Organic Solvents, as log C, and... [Link]

-

PubMed Central. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. [Link]

-

MDPI. Development of an Efficient HPLC-MS/MS Method for the Detection of a Broad Spectrum of Hydrophilic and Lipophilic Contaminants in Marine Waters: An Experimental Design Approach. [Link]

-

PubMed Central. L-Norvaline Reverses Cognitive Decline and Synaptic Loss in a Murine Model of Alzheimer's Disease. [Link]

-

Pharmacognosy Journal. Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. [Link]

-

PubMed Central. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. [Link]

-

ResearchGate. (PDF) ARGINASE INHIBITORY ACTIVITY OF STEM BARK EXTRACTS OF CAESALPINIA TORTUOSA ROXB. [Link]

-

MDPI. Nor-Lignans: Occurrence in Plants and Biological Activities—A Review. [Link]

-

PubMed. Developing and Validating a Fast and Accurate Method to Quantify 18 Antidepressants in Oral Fluid Samples Using SPE and LC-MS-MS. [Link]

-

SciSpace. The solubilities of denatured proteins in different organic solvents. [Link]

-

Frontiers. Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction. [Link]

-

PubMed Central. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. [Link]

-

OSTI.gov. Validation of Semi-Volatile Analysis by HPLC-MS/MS by EPA Method MS888. [Link]

-

PubMed Central. Validation of a sampling method and liquid chromatography mass spectrometry analysis method for measurement of fentanyl and five other illicit drugs. [Link]

-

PubMed Central. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. [Link]

-

SpectraBase. Norvaline - Optional[1H NMR] - Chemical Shifts. [Link]

-

ResearchGate. Solubility of L-Norvaline in 12 Monosolvents: Solvent Effects Analysis, Molecular Simulation, Model Correlation, and Comparison with Structurally Similar Substance. [Link]

-

PubMed Central. Arginase inhibition by (−)-Epicatechin reverses endothelial cell aging. [Link]

Sources

- 1. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]

- 2. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Benzyl Chloroformate [commonorganicchemistry.com]

- 4. Benzyl chloroformate - Wikipedia [en.wikipedia.org]

- 5. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Development of Novel Arginase Inhibitors for Therapy of Endothelial Dysfunction [frontiersin.org]

- 7. creative-bioarray.com [creative-bioarray.com]

An In-Depth Technical Guide to Z-D-Nva-OH for Advanced Research

Abstract

This technical guide provides a comprehensive overview of Z-D-Nva-OH, a protected D-amino acid derivative with significant utility in pharmaceutical and biochemical research. We will delve into its fundamental physicochemical properties, explore its primary applications as a building block in peptide synthesis and as a competitive enzyme inhibitor, and provide a detailed, field-proven protocol for its characterization in an arginase inhibition assay. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this compound in their experimental designs.

Core Compound Identification and Physicochemical Properties

This compound, also known as Z-D-Norvaline or (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid, is a non-proteinogenic amino acid derivative.[1] The "Z" designation refers to the benzyloxycarbonyl (Cbz) protecting group attached to the amino group, which enhances the compound's stability and utility in specific synthetic applications, particularly peptide synthesis.[2] This protection prevents unwanted side reactions at the nitrogen terminus during peptide chain elongation.[3]

The core quantitative data for this compound are summarized below for rapid reference.

| Property | Value | Source(s) |

| CAS Number | 42918-89-8 | [1][2][4] |

| Molecular Weight | 251.28 g/mol | [1][2] |

| Molecular Formula | C₁₃H₁₇NO₄ | [1][2] |

| Appearance | White Powder | [2] |

| Melting Point | 87-94 °C | [2] |

| Storage Conditions | 0-8 °C | [2] |

Molecular Structure Diagram

The structure of this compound features a central chiral carbon, a pentanoic acid backbone, and the critical N-terminal benzyloxycarbonyl group.

Caption: Molecular structure of this compound (CAS 42918-89-8).

Core Applications in Drug Discovery and Development

This compound serves two primary roles in the research landscape: as a synthetic building block and as a bioactive molecule itself.

-

Peptide Synthesis: As an N-protected amino acid, this compound is a valuable component for solid-phase peptide synthesis (SPPS) and solution-phase synthesis.[2][5] The benzyloxycarbonyl (Z) group provides stable protection under various coupling conditions but can be cleanly removed via catalytic hydrogenation, a process that is orthogonal to many side-chain protecting groups.[3] Its inclusion allows for the creation of novel bioactive peptides with tailored properties, potentially enhancing bioavailability, stability, or receptor affinity.[2] This is particularly relevant in developing therapeutics for metabolic and neurodegenerative diseases.[2]

-

Enzyme Inhibition: this compound and its parent compound, norvaline, are recognized as competitive inhibitors of arginase.[2][6] Arginase is a critical enzyme in the urea cycle that hydrolyzes L-arginine to ornithine and urea.[7] By competing with L-arginine for the active site of arginase, this compound can increase the bioavailability of L-arginine for other enzymatic pathways, most notably for nitric oxide synthase (NOS) to produce nitric oxide (NO).[7][8] Since NO is a crucial vasodilator and signaling molecule, arginase inhibitors are actively researched for their therapeutic potential in cardiovascular diseases, cancer, and asthma, where endothelial dysfunction and arginine metabolism are key factors.[2][8]

Featured Experimental Protocol: Arginase Inhibition Assay

To quantitatively assess the inhibitory potential of this compound, a colorimetric arginase activity assay is employed. This protocol is a robust, self-validating system adapted from established methodologies.[9] The assay measures the production of urea, a direct product of the arginase-catalyzed hydrolysis of L-arginine.

Causality and Experimental Rationale

The core principle is to incubate a known amount of arginase enzyme with its substrate, L-arginine, in the presence and absence of the inhibitor (this compound). The reaction is stopped, and a colorimetric agent is added that reacts specifically with the urea produced. The intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of urea and thus to the enzyme's activity. A reduction in color intensity in the presence of this compound indicates inhibition. By testing a range of inhibitor concentrations, an IC₅₀ (half-maximal inhibitory concentration) value can be determined, providing a quantitative measure of the inhibitor's potency.

Step-by-Step Methodology

-

Reagent Preparation:

-

Lysis Buffer (50 mM Tris-HCl, pH 7.5, 0.1% Triton X-100): Prepare and keep on ice. This buffer is used to lyse cells or tissues to release the arginase enzyme. The mild detergent ensures cell membrane disruption without denaturing the enzyme.

-

Arginase Activation Buffer (10 mM MnCl₂ in 50 mM Tris-HCl, pH 7.5): Manganese (Mn²⁺) is a critical cofactor for arginase activity. Pre-incubating the enzyme lysate with this buffer ensures the enzyme is in its fully active state.[10]

-

L-Arginine Substrate (0.5 M, pH 9.7): The high pH is optimal for arginase activity. This is the substrate that the enzyme will convert.

-

Inhibitor Stock Solution (e.g., 10 mM this compound): Dissolve this compound in an appropriate solvent (e.g., DMSO or water) to create a high-concentration stock. Prepare serial dilutions to test a range of final concentrations.

-

Acid Stop Solution (H₂SO₄:H₃PO₄:H₂O at 1:3:7 ratio): This highly acidic solution immediately denatures the enzyme, stopping the reaction at a precise time point.

-

Colorimetric Reagent (9% α-isonitrosopropiophenone in ethanol): This reagent reacts with urea under heat and acidic conditions to produce a colored product.

-

-

Enzyme Activation:

-

In a microcentrifuge tube, mix 25 µL of enzyme source (e.g., cell lysate) with 25 µL of Arginase Activation Buffer.

-

Incubate at 55-60°C for 10 minutes to activate the enzyme.

-

-

Inhibition Reaction:

-

Prepare a set of reaction tubes or a 96-well plate.

-

Test Wells: Add 5 µL of varying concentrations of this compound.

-

Control Wells (100% Activity): Add 5 µL of the solvent used for the inhibitor.

-

Blank Wells (No Enzyme): Add 50 µL of Lysis Buffer.

-

To each well (except the blank), add 50 µL of the activated enzyme solution.

-

Pre-incubate at 37°C for 5 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding 25 µL of the L-Arginine Substrate to all wells.

-

Incubate at 37°C for 60 minutes.

-

-

Reaction Termination and Color Development:

-

Stop the reaction by adding 400 µL of the Acid Stop Solution to each well.

-

Add 25 µL of the Colorimetric Reagent to each well.

-

Seal the plate or cap the tubes and heat at 100°C for 45 minutes.

-

Cool the samples in the dark at room temperature for 10 minutes.

-

-

Data Acquisition and Analysis:

-

Transfer 200 µL from each reaction to a new 96-well plate.

-

Measure the absorbance at 550 nm using a microplate reader.

-

Subtract the absorbance of the blank from all other readings.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the control (100% activity) well.

-

Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

-

Workflow and Mechanistic Diagrams

Visualizing the experimental process and the underlying molecular mechanism is crucial for understanding and execution.

Experimental Workflow Diagram

Caption: Workflow for the colorimetric arginase inhibition assay.

Mechanism of Competitive Inhibition

This compound acts by competing with the natural substrate, L-arginine, for the manganese-containing active site of the arginase enzyme.

Caption: this compound competitively binds to arginase, preventing substrate binding.

Conclusion

This compound is a versatile and valuable chemical tool for drug discovery and biochemical research. Its dual role as a protected amino acid for peptide synthesis and as a competitive arginase inhibitor makes it relevant to a wide range of therapeutic areas, from cardiovascular disease to oncology. The well-defined physicochemical properties and established assay methodologies presented in this guide provide a solid foundation for researchers to confidently incorporate this compound into their studies, enabling the exploration of novel peptide structures and the modulation of the critical L-arginine metabolic pathway.

References

-

Morris, S. M. Jr. (2009). Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma. NIH Public Access. [Link]

-

Kim, N. N., et al. (2011). Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats. American Journal of Physiology-Heart and Circulatory Physiology. [Link]

-

Coin, I., et al. (2007). Synthesis of Peptides. Science of Synthesis. [Link]

-

Chemvill. This compound | 42918-89-8. [Link]

-

Pokrovskiy, M. V., et al. (2012). The mechanism of action of arginase inhibitors. ResearchGate. [Link]

-

Srisailam, S., et al. (2011). A Colorimetric Microplate Assay Method for High Throughput Analysis of Arginase Activity in Vitro. NIH Public Access. [Link]

-

Pokrovskiy, M. V., et al. (2012). Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction. Hindawi. [Link]

-

Wulansari, A., et al. (2018). Inhibitory Effect on Arginase and Total Phenolic Content Determination of Extracts from Different parts of Melastoma malabathricum L. ResearchGate. [Link]

-

AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

-

Baggio, R., et al. (2001). Arginase activity in endothelial cells: inhibition by NG-hydroxy-L-arginine during high-output NO production. PubMed. [Link]

-

Wulansari, A., et al. (2018). Arginase Inhibitory and Antioxidant Activities of Caesalpinia coriaria (Jacq.) Willd. Bark Extract. Pharmacognosy Journal. [Link]

Sources

- 1. precisionfda.org [precisionfda.org]

- 2. researchgate.net [researchgate.net]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. chemrxiv.org [chemrxiv.org]

- 5. peptide.com [peptide.com]

- 6. researchgate.net [researchgate.net]

- 7. Arginase Inhibitor in the Pharmacological Correction of Endothelial Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Competitive metabolism of L-arginine: arginase as a therapeutic target in asthma - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Arginase inhibition restores NOS coupling and reverses endothelial dysfunction and vascular stiffness in old rats - PMC [pmc.ncbi.nlm.nih.gov]

Synonyms for N-alpha-carbobenzoxy-D-norvaline

An In-Depth Technical Guide to N-α-carbobenzoxy-D-norvaline: Synthesis, Characterization, and Application in Peptide Chemistry

Abstract

This technical guide provides a comprehensive overview of N-α-carbobenzoxy-D-norvaline, a crucial building block in modern peptide synthesis and drug development. The document delves into its nomenclature, physicochemical properties, detailed synthesis protocols, and its strategic incorporation into peptide chains. Emphasis is placed on the underlying chemical principles and the impact of the D-norvaline moiety on the biological activity and stability of peptides. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the unique characteristics of this non-proteinogenic amino acid in their work.

Introduction: The Significance of Non-Proteinogenic Amino Acids in Peptide-Based Drug Design

The therapeutic landscape is increasingly shaped by peptide-based drugs, which offer high specificity and low toxicity compared to small molecules[1]. However, native peptides often suffer from poor metabolic stability and bioavailability. The incorporation of non-proteinogenic amino acids, such as D-norvaline, is a powerful strategy to overcome these limitations[2][3]. The D-configuration imparts resistance to enzymatic degradation, while the linear side chain of norvaline can modulate the conformational properties of the peptide backbone, influencing its interaction with biological targets[4].

The carbobenzoxy (Cbz or Z) protecting group, introduced by Bergmann and Zervas, was a seminal development in peptide chemistry, enabling controlled, stepwise peptide synthesis[5]. While other protecting groups like Fmoc and Boc are now more common in solid-phase peptide synthesis (SPPS), the Cbz group remains highly relevant, particularly in solution-phase synthesis and for the preparation of peptide fragments[6]. This guide focuses on the D-enantiomer of Cbz-protected norvaline, a reagent of significant interest in the design of novel peptide therapeutics.

Nomenclature and Chemical Identifiers

Precise identification of chemical entities is paramount. N-α-carbobenzoxy-D-norvaline is known by several synonyms and identifiers, which are consolidated in the table below to prevent ambiguity with similar compounds like Cbz-D-valine.

| Identifier Type | Value | Source |

| IUPAC Name | (2R)-2-(phenylmethoxycarbonylamino)pentanoic acid | PubChem |

| CAS Number | 42918-89-8 | [7] |

| Molecular Formula | C₁₃H₁₇NO₄ | [4] |

| Molecular Weight | 251.28 g/mol | [4] |

| Common Synonyms | N-Cbz-D-norvaline, Z-D-norvaline, Z-D-Nva-OH, (R)-2-(Benzyloxycarbonylamino)pentanoic acid | [7] |

| InChI | InChI=1S/C13H17NO4/c1-2-6-11(12(15)16)14-13(17)18-9-10-7-4-3-5-8-10/h3-5,7-8,11H,2,6,9H2,1H3,(H,14,17)(H,15,16)/t11-/m1/s1 | PubChem |

| InChIKey | NSJDRLWFFAWSFP-SFHVURJKSA-N | PubChem |

| Canonical SMILES | CCCNC(=O)OCC1=CC=CC=C1 | PubChem |

Physicochemical Properties

A thorough understanding of the physicochemical properties of N-α-carbobenzoxy-D-norvaline is essential for its effective use in synthesis and purification.

| Property | Value | Source |

| Appearance | White to off-white powder or crystalline solid | [8][9] |

| Melting Point | 88 °C | [9] |

| Solubility | Soluble in methanol, ethyl acetate, and other common organic solvents. | [8] |

| Specific Rotation ([α]D) | Data not consistently available in searched literature. | |

| pKa | ~4.00 (Predicted) | [8] |

Spectral Data:

-

¹H NMR: The proton NMR spectrum of N-Cbz-DL-norvaline shows characteristic signals for the aromatic protons of the benzyl group (typically around 7.3 ppm), the benzylic protons (around 5.1 ppm), the α-proton of the amino acid, and the aliphatic protons of the norvaline side chain. The labile N-H and O-H protons may appear as broad signals with variable chemical shifts[10].

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbonyl carbons of the carbamate and carboxylic acid, the aromatic carbons of the benzyl group, the benzylic carbon, and the aliphatic carbons of the norvaline backbone and side chain[11].

-

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the N-H and O-H stretching vibrations, C=O stretching of the carbamate and carboxylic acid, and aromatic C-H and C=C stretching from the benzyl group.

Synthesis and Purification

The synthesis of N-α-carbobenzoxy-D-norvaline is typically achieved via the Schotten-Baumann reaction, which involves the acylation of the amino group of D-norvaline with benzyl chloroformate under basic conditions.

Synthesis of N-α-carbobenzoxy-D-norvaline

This protocol details the synthesis of N-α-carbobenzoxy-D-norvaline from D-norvaline.

Materials:

-

D-norvaline

-

Sodium carbonate (Na₂CO₃)

-

Benzyl chloroformate (Cbz-Cl)

-

Diethyl ether

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Ice bath

-

Magnetic stirrer and stir bar

-

Reaction flask

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Dissolution: In a reaction flask equipped with a magnetic stir bar, dissolve D-norvaline (1.0 equivalent) in a 1 M aqueous solution of sodium carbonate (2.5 equivalents). Cool the solution in an ice bath[12].

-

Addition of Cbz-Cl: While vigorously stirring the cooled solution, add benzyl chloroformate (1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C[12].

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours[12].

-

Work-up: Transfer the reaction mixture to a separatory funnel and wash with diethyl ether to remove any unreacted benzyl chloroformate[12].

-

Acidification: Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 1 M HCl. A white precipitate of the product should form[12].

-

Extraction: Extract the product with ethyl acetate (3x volumes of the aqueous layer)[12].

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-α-carbobenzoxy-D-norvaline[12].

Purification:

The crude product can be purified by recrystallization from a suitable solvent system, such as ethyl acetate/hexane, to yield a white crystalline solid. The purity of the final product should be assessed by analytical techniques such as HPLC and NMR spectroscopy[13].

Caption: Synthesis workflow for N-α-carbobenzoxy-D-norvaline.

Application in Peptide Synthesis

N-α-carbobenzoxy-D-norvaline is a valuable building block in solution-phase peptide synthesis. The following protocol outlines a typical coupling reaction.

Solution-Phase Peptide Coupling

This protocol describes the coupling of N-α-carbobenzoxy-D-norvaline to an amino acid ester.

Materials:

-

N-α-carbobenzoxy-D-norvaline

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

-

N-Hydroxysuccinimide (NHS) or other activator

-

N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

-

Dichloromethane (DCM) or other suitable solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

1 M Hydrochloric acid (HCl)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Protocol:

-

Activation: In a reaction flask, dissolve N-α-carbobenzoxy-D-norvaline (1.0 equivalent) and NHS (1.0 equivalent) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add DCC (1.0 equivalent) and stir the mixture at 0 °C for 1 hour, then at room temperature for 2 hours. A white precipitate of dicyclohexylurea (DCU) will form.

-

Coupling: In a separate flask, dissolve the amino acid methyl ester hydrochloride (1.0 equivalent) in DCM and add DIPEA (1.1 equivalents) to neutralize the salt. Add the filtered solution of the activated N-α-carbobenzoxy-D-norvaline to the amino acid ester solution. Stir the reaction mixture at room temperature overnight.

-

Work-up: Filter the reaction mixture to remove the precipitated DCU. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude dipeptide can be purified by column chromatography on silica gel.

Caption: Workflow for solution-phase peptide coupling.

Deprotection of the Cbz Group

The removal of the Cbz group is a critical step in peptide synthesis to allow for chain elongation. The most common method is catalytic hydrogenolysis.

Catalytic Hydrogenolysis

This protocol describes the removal of the Cbz group using hydrogen gas and a palladium catalyst.

Materials:

-

Cbz-protected peptide

-

Methanol or ethanol

-

10% Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂) balloon or hydrogenation apparatus

-

Celite

Protocol:

-

Setup: In a flask equipped with a magnetic stir bar, dissolve the Cbz-protected peptide (1.0 equivalent) in methanol or ethanol[8].

-

Catalyst Addition: Carefully add 10% palladium on carbon (Pd/C) catalyst (typically 5-10 mol%)[8].

-

Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas. Repeat this process three times. Stir the reaction mixture vigorously under a hydrogen atmosphere at room temperature[8].

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

-

Filtration: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Caution: The catalyst can be pyrophoric and should be handled with care while wet[8].

-

Concentration: Concentrate the filtrate under reduced pressure to yield the deprotected peptide[8].

Caption: Cbz deprotection via catalytic hydrogenolysis.

Role in Drug Discovery and Mechanistic Insights

The incorporation of D-norvaline into peptides can significantly enhance their therapeutic potential. D-amino acids are not recognized by most proteases, leading to a substantial increase in the peptide's half-life in vivo[3].

Furthermore, norvaline itself has been shown to exhibit biological activity, most notably as an inhibitor of the enzyme arginase[14]. By inhibiting arginase, norvaline increases the bioavailability of L-arginine, a substrate for nitric oxide synthase (NOS). This leads to increased production of nitric oxide (NO), a potent vasodilator. This mechanism is being explored for the treatment of cardiovascular diseases and other conditions where enhanced blood flow is beneficial[14].

When incorporated into a peptide sequence, the D-norvaline residue can influence the peptide's secondary structure, potentially leading to improved receptor binding affinity and selectivity. The linear, unbranched side chain of norvaline provides a different steric profile compared to its isomer, valine, which can be exploited in structure-activity relationship (SAR) studies to fine-tune the pharmacological properties of a peptide lead[6][15].

Conclusion

N-α-carbobenzoxy-D-norvaline is a versatile and valuable building block for the synthesis of modified peptides with enhanced therapeutic properties. Its straightforward synthesis, well-established use in peptide coupling reactions, and the beneficial effects of the D-norvaline moiety on peptide stability and biological activity make it an important tool for researchers in drug discovery and development. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound in the design and synthesis of next-generation peptide therapeutics.

References

-

LifeTein. (2025, May 29). Unusual Amino Acids: Norvaline. LifeTein Peptide Blog. Retrieved from [Link]

-

Total-Synthesis. (n.d.). Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved from [Link]

-

Pharmaffiliates. (n.d.). (R)-2-Amino-5-(((benzyloxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (2S,3S)-2-(((Benzyloxy)carbonyl)(methyl)amino)-3-methylpentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). (S)-5-Amino-2-(((benzyloxy)carbonyl)amino)pentanoic acid hydrochloride. Retrieved from [Link]

-

Yuhan Chemical. (n.d.). (R)-2-(((benzyloxy)carbonyl)amino)pentanoic acid. Retrieved from [Link]

-

PubChem. (n.d.). N-alpha-Benzyloxycarbonyl-D-valine. Retrieved from [Link]

-

PubChem. (n.d.). D-Norvaline. Retrieved from [Link]

-

Organic Syntheses. (2015). Preparation of Mono-Cbz Protected Guanidines. Retrieved from [Link]

-

Mol, J. C. (2020). A Reliable Enantioselective Route to Mono-Protected N1-Cbz Piperazic Acid Building Block. Molbank, 2020(4), M1173. [Link]

-

Mamos, P., et al. (2022). Self-Assembly and Gelation Study of Dipeptide Isomers with Norvaline and Phenylalanine. International Journal of Molecular Sciences, 23(21), 13419. [Link]

-

PubChem. (n.d.). DL-norvaline. Retrieved from [Link]

-

Pysh, E. S., & Toniolo, C. (1977). Conformational analysis of protected norvaline oligopeptides by high resolution proton magnetic resonance. Journal of the American Chemical Society, 99(19), 6211–6215. [Link]

- Benoiton, N. L. (2005). Chemistry of peptide synthesis. CRC press.

-

Current Protocols in Protein Science. (2001). Introduction to Peptide Synthesis. [Link]

-

Rojas Lab. (2019, March 10). Exercise Physiology | L-Norvaline Functions and Catabolism [Video]. YouTube. [Link]

-

PubChem. (n.d.). L-Norvaline. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 3(1), 236-267. [Link]

-

SpectraBase. (n.d.). (S)-2-Benzyloxycarbonylamino-4-oxo-pentanoic acid methyl ester. Retrieved from [Link]

-

ChemWhat. (n.d.). N-CARBOBENZOXY-DL-NORVALINE CAS#: 21691-43-0. Retrieved from [Link]

-

SpectraBase. (n.d.). L-Norvaline, N-isopropyloxycarbonyl-, methyl ester. Retrieved from [Link]

- Google Patents. (n.d.). CN100516025C - A method for synthesizing D-norvaline with n-valeric acid.

- Google Patents. (n.d.). CN101508654B - Synthesis method of D, L-norvaline.

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

Gentile, F., et al. (2020). Peptide-Based Drug-Delivery Systems in Biotechnological Applications: Recent Advances and Perspectives. Polymers, 12(11), 2538. [Link]

-

MDPI. (2020). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Retrieved from [Link]

-

Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved from [Link]

-

PNAS. (2025, June 27). De novo design of D-peptide ligands: Application to influenza virus hemagglutinin. Retrieved from [Link]

-

Otvos, L. (2008). Peptide-based drug design: here and now. Methods in molecular biology (Clifton, N.J.), 494, 1–6. [Link]

-

Fosgerau, K., & Hoffmann, T. (2015). Current challenges in peptide-based drug discovery. Drug discovery today, 20(1), 122–128. [Link]

-

ResearchGate. (n.d.). Role of Bioinformatics in Peptide‐Based Drug Design and Its Serum Stability. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Preparation of optical active aliphatic a-amino acid from fatty acid: Synthesis of L-norvaline and D-norvaline. Retrieved from [Link]

-

Silverstein, R. M., et al. (2011). Chem 117 Reference Spectra Spring 2011. Retrieved from [Link]

Sources

- 1. Showing Compound Norvaline (FDB005441) - FooDB [foodb.ca]

- 2. chem.uci.edu [chem.uci.edu]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. US20160024143A1 - Deprotection method - Google Patents [patents.google.com]

- 6. Structure-activity relationships of the antimicrobial peptide natural product apidaecin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. (R)-2-(((benzyloxy)carbonyl)amino)pentanoic acid,42918-89-8-FDC Chemical-FDC Chemical [fdc-chemical.com]

- 8. benchchem.com [benchchem.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. CN100516025C - A method for synthesizing D-norvaline with n-valeric acid - Google Patents [patents.google.com]

- 13. benchchem.com [benchchem.com]

- 14. Cbz-Protected Amino Groups [organic-chemistry.org]

- 15. Peptide scanning for studying structure-activity relationships in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility of Z-D-Nva-OH for Researchers and Drug Development Professionals

Introduction

Z-D-Nva-OH, or N-Benzyloxycarbonyl-D-norvaline, is a protected amino acid of significant interest in peptide synthesis and the development of therapeutic agents, particularly in the field of caspase inhibition. The D-configuration of the norvaline residue can confer unique pharmacological properties, including increased enzymatic stability. A fundamental yet critical parameter for the effective use of this compound in any research or development setting is its solubility in various solvents. This guide provides a comprehensive technical overview of the solubility of this compound, grounded in its physicochemical properties, and offers a detailed experimental protocol for its determination. Our aim is to equip researchers, scientists, and drug development professionals with the knowledge to confidently handle and utilize this compound in their work.

The Physicochemical Drivers of this compound Solubility

The solubility of a compound is intrinsically linked to its molecular structure. In the case of this compound, two primary moieties dictate its interactions with different solvents: the bulky, aromatic benzyloxycarbonyl (Z) protecting group and the D-norvaline residue.

-

The Benzyloxycarbonyl (Z) Group: This group is largely nonpolar and hydrophobic due to the presence of the benzene ring. This characteristic suggests a favorable interaction with nonpolar and moderately polar aprotic organic solvents. The Z-group's ability to engage in π-π stacking can also influence its solubility and potential for aggregation at higher concentrations.

-

The D-Norvaline Residue: Norvaline itself is an amino acid with a linear four-carbon side chain, contributing to the overall hydrophobicity of the molecule. The presence of the carboxylic acid group, however, introduces a potential site for hydrogen bonding, particularly in its deprotonated form. The overall solubility will be a balance between the hydrophobic nature of the Z-group and the norvaline side chain, and the hydrogen bonding capability of the carboxylic acid. The pKa of the carboxylic acid is predicted to be around 4.0, meaning it will be predominantly in its neutral, less water-soluble form at acidic to neutral pH.[1]

The interplay of these structural features suggests that this compound will exhibit limited solubility in highly polar protic solvents like water, especially at neutral pH, and will be more readily soluble in a range of organic solvents.

Qualitative Solubility Profile

| Solvent Class | Solvent | Expected Solubility | Rationale |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble[1] | The polar aprotic nature of DMSO can effectively solvate both the polar carboxylic acid group and the nonpolar Z-group. |

| Acetone | Soluble[1] | Acetone's moderate polarity allows for favorable interactions with the this compound molecule. | |

| N,N-Dimethylformamide (DMF) | Likely Soluble | DMF is a common solvent for protected amino acids and peptides due to its high polarity and aprotic nature.[2][3] | |

| Chlorinated | Dichloromethane (DCM) | Soluble[1] | The nonpolar nature of DCM readily dissolves the hydrophobic Z-group and norvaline side chain. |

| Chloroform | Soluble[1] | Similar to DCM, chloroform is an effective solvent for nonpolar compounds. | |

| Ester | Ethyl Acetate | Soluble[1] | Ethyl acetate's moderate polarity and ability to act as a hydrogen bond acceptor make it a suitable solvent. |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large hydrophobic Z-group and norvaline side chain limit solubility in water. Solubility may increase at higher pH due to deprotonation of the carboxylic acid. The solubility of the unprotected amino acid norvaline is higher in water.[4] |

| Methanol | Likely Soluble | Methanol's ability to hydrogen bond and its organic character should allow for the dissolution of this compound. | |

| Ethanol | Likely Soluble | Similar to methanol, ethanol should be a suitable solvent. |

Experimental Protocol for Quantitative Solubility Determination

To empower researchers to ascertain the precise solubility of this compound in their specific solvent systems, the following robust and self-validating protocol is provided. This method is based on the principle of reaching equilibrium saturation at a controlled temperature.[5]

Materials and Equipment

-

This compound (solid powder)

-

Solvent of interest (analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Vials with screw caps (e.g., 2 mL glass vials)

-

Vortex mixer

-

Water bath sonicator

-

Thermostatically controlled shaker or incubator

-

Micropipettes

-

Syringe filters (0.22 µm, compatible with the solvent)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or another suitable quantitative analytical technique.

Step-by-Step Methodology

-

Preparation of Stock Solution for Calibration Curve:

-

Accurately weigh a known amount of this compound and dissolve it in a known volume of the solvent to prepare a stock solution of a high, known concentration.

-

Prepare a series of calibration standards by serial dilution of the stock solution.

-

Analyze the calibration standards by HPLC to generate a calibration curve of peak area versus concentration.

-

-

Sample Preparation for Solubility Testing:

-

Add an excess amount of this compound to a pre-weighed vial. The excess is crucial to ensure that a saturated solution is achieved.

-

Record the exact weight of the this compound added.

-

Add a known volume of the solvent of interest to the vial.

-

-

Equilibration:

-

Tightly cap the vial to prevent solvent evaporation.

-

Place the vial in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the maximum amount of solute has dissolved.

-

-

Phase Separation:

-

After equilibration, carefully remove the vial from the shaker. Allow the undissolved solid to settle.

-

Visually confirm the presence of undissolved solid to ensure saturation.

-

Carefully withdraw an aliquot of the supernatant using a micropipette.

-

Filter the aliquot through a 0.22 µm syringe filter to remove any undissolved microparticles. This step is critical to avoid overestimation of solubility.

-

-

Quantitative Analysis:

-

Accurately dilute the filtered supernatant with the solvent to a concentration that falls within the range of the calibration curve.

-

Analyze the diluted sample by HPLC under the same conditions as the calibration standards.

-

-

Calculation of Solubility:

-

Using the calibration curve, determine the concentration of this compound in the diluted sample.

-

Calculate the concentration in the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units (e.g., mg/mL, µg/mL, or M).

-

Experimental Workflow Diagram

Caption: Workflow for quantitative solubility determination.

Data Interpretation and Reporting

For accurate and reproducible science, it is essential to report solubility data in a standardized format. The following table provides a template for recording and presenting your experimental findings.

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (M) | Method of Analysis | Observations |

| e.g., DMSO | 25 | HPLC-UV | Clear, colorless solution | ||

| e.g., Dichloromethane | 25 | HPLC-UV | |||

| e.g., Water | 25 | HPLC-UV | Insoluble particles remained | ||

| e.g., Ethanol | 25 | HPLC-UV |

Troubleshooting Poor Solubility

In instances where this compound exhibits poor solubility in a desired solvent, the following strategies can be employed.

-

Gentle Heating: For some systems, gently warming the solvent can increase the rate of dissolution and the solubility limit. However, care must be taken to avoid thermal degradation of the compound. Always check the thermal stability of this compound before applying heat.

-

Sonication: Using a water bath sonicator can help to break up aggregates of the solid powder and increase the surface area available for dissolution, thereby accelerating the process.[6]

-

pH Adjustment (for aqueous solutions): For aqueous or partially aqueous solutions, increasing the pH above the pKa of the carboxylic acid (approximately 4.0) will deprotonate it, forming a more polar carboxylate salt which is likely to have a higher aqueous solubility.

-

Co-solvents: If this compound is insoluble in a single solvent, a mixture of solvents (co-solvents) can be effective. For example, for aqueous applications, adding a small amount of a water-miscible organic solvent like DMSO or ethanol can significantly improve solubility.

Troubleshooting Flowchart

Caption: Troubleshooting guide for poor solubility.

Conclusion

Understanding the solubility of this compound is paramount for its successful application in research and drug development. This guide has provided a detailed analysis of the physicochemical factors governing its solubility, a qualitative overview of its expected behavior in common laboratory solvents, and a robust, step-by-step protocol for its quantitative determination. By leveraging the information and methodologies presented herein, scientists can confidently prepare solutions of this compound with a clear understanding of its solubility profile, thereby ensuring the accuracy and reproducibility of their experimental outcomes.

References